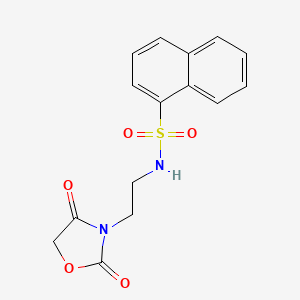

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

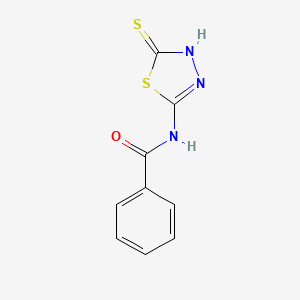

- Researchers have explored derivatives of 2,4-dioxo-5-benzylidene-3-thiazolidineacetamide, a structural relative of our compound. These derivatives exhibit fungicidal activity against pathogens like Pyricularia oryzae, Rhizoctonia solani, and Septoria tritici . Some compounds even demonstrated enhanced efficacy when co-applied with salicyl hydroxymate (SHAM), which potentiates the fungicidal activity of strobilurins.

- In pot tests, certain derivatives showed appreciable activity against rice blast, late blight on tomatoes, downy mildew on cucumbers, and leaf rust on wheat. Notably, N,N-dimethyl-2,4-dioxo-5-benzyl-3-thiazolidineacetamide completely removed downy mildew .

- Researchers have investigated how modifications to the compound affect its crystal structure, physicochemical properties, and biological behavior. Understanding these aspects is crucial for potential applications .

- While not directly related to our compound, studies on similar structures have explored their analgesic effects. Investigating the structure-activity relationship may provide insights into potential pain-relieving properties .

- The synthesis of 1-benzyl-substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide led to compounds with affinity to GABAergic biotargets. These derivatives were evaluated for anticonvulsant activity using a PTZ-induced seizures model in mice .

- Investigating the biochemical processes inhibited by this compound is essential. Epalrestat, a related compound, affects aldose reductase, an enzyme in the polyol pathway. Understanding its primary process may reveal broader effects on other organisms .

- Considering the photochemical stability of the compound’s skeleton is crucial for practical applications. Researchers have explored its stability under various conditions .

Fungicidal Activity

Crystal Structure Modification

Analgesic Properties

Anticonvulsant Activity

Biochemical Processes Inhibition

Photochemical Stability

Mécanisme D'action

While the specific mechanism of action for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide was not found, sulfonamides, a related class of compounds, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQEBCWSYSNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)

![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)

![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)